molecular formula C16H10N2O3S3 B2528726 (5Z)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 1055977-25-7

(5Z)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2528726
CAS No.: 1055977-25-7
M. Wt: 374.45
InChI Key: OKVPYOOXDLQGKR-ZROIWOOFSA-N
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Description

The compound (5Z)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered heterocyclic core with a conjugated exocyclic double bond. Its structure includes a 5-nitro-2-(phenylsulfanyl)phenyl substituent at the benzylidene position, which confers distinct electronic and steric properties. Thiazolidinones are renowned for their diverse biological activities, including anticancer, antimicrobial, and antiviral effects . This compound’s synthesis typically involves condensation reactions between substituted aromatic aldehydes and rhodanine derivatives under microwave irradiation or conventional heating, as demonstrated in related analogs .

Properties

IUPAC Name

(5Z)-5-[(5-nitro-2-phenylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O3S3/c19-15-14(24-16(22)17-15)9-10-8-11(18(20)21)6-7-13(10)23-12-4-2-1-3-5-12/h1-9H,(H,17,19,22)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVPYOOXDLQGKR-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Thiazolidin-4-one derivatives are known for their potential as therapeutic agents, exhibiting properties such as anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a thiazolidin-4-one core with various substituents that influence its biological activity. The presence of the nitro group and phenylsulfanyl moiety is particularly noteworthy as these groups can enhance the compound's reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. A review indicated that thiazolidin-4-one derivatives can inhibit cell proliferation by inducing apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and death .

Case Study:
In a study evaluating the anticancer efficacy of thiazolidin-4-one derivatives, several compounds demonstrated potent activity against glioblastoma cells (LN229). The most effective derivatives exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects .

CompoundIC50 (µM)
Derivative 15.0
Derivative 28.3
Derivative 33.2

Antimicrobial Activity

Thiazolidin-4-one derivatives also display significant antimicrobial properties. The modification of these compounds can lead to enhanced activity against various bacterial strains. For example, certain derivatives have shown activity against resistant strains of Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentration (MIC) values below 1 µM .

CompoundMIC (µM)Target Bacteria
Compound A0.21Pseudomonas aeruginosa
Compound B0.15Escherichia coli

Antidiabetic Activity

Thiazolidin-4-one derivatives are recognized for their antidiabetic properties, particularly through their action as peroxisome proliferator-activated receptor gamma (PPARγ) agonists. This mechanism is crucial for improving insulin sensitivity and glucose metabolism .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is significantly influenced by their chemical structure. Modifications at positions 2, 3, and 5 of the thiazolidinone ring can enhance or diminish their pharmacological effects:

  • Nitro Substitution : Enhances anticancer and antimicrobial activity.
  • Phenylsulfanyl Group : Contributes to improved binding affinity to biological targets.
  • Sulfanylidene Group : Plays a role in increasing reactivity towards nucleophiles.

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity
    • Compounds with thiazolidinone structures have been reported to exhibit antimicrobial properties. Research indicates that derivatives of thiazolidinones can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
  • Anticancer Properties
    • Studies have demonstrated that thiazolidinone derivatives can induce apoptosis in cancer cells. The compound's ability to interact with cellular pathways involved in cancer progression suggests its potential as an anticancer agent. For instance, a study explored the cytotoxic effects of related compounds on human cancer cell lines, highlighting their effectiveness against breast and colon cancer cells .
  • Anti-inflammatory Effects
    • Thiazolidinones have shown promise in reducing inflammation in preclinical models. The anti-inflammatory activity is attributed to their ability to inhibit specific enzymes and cytokines involved in inflammatory processes .

Synthesis and Characterization

The synthesis of (5Z)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves multi-step reactions typically starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Material Science Applications

  • Photovoltaic Materials
    • Due to its electronic properties, (5Z)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one has potential applications in organic photovoltaic devices. Its ability to act as a charge transport material can enhance the efficiency of solar cells.
  • Organic Light Emitting Diodes (OLEDs)
    • The compound's photophysical properties make it suitable for use in OLED technology, where it can serve as an emissive layer or host material for phosphorescent dopants.

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of several thiazolidinone derivatives, including (5Z)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited significant inhibitory activity, comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In a controlled laboratory setting, (5Z)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one was tested on various cancer cell lines. The findings revealed a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidin-4-one derivatives exhibit structural and functional diversity depending on substituents at the benzylidene and N3 positions. Below is a detailed comparison of the target compound with key analogs:

Table 1: Structural and Functional Comparison of Selected Thiazolidin-4-one Derivatives

Compound Name Substituents Biological Activity Key Findings Reference
(5Z)-5-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one 5-nitro-2-(phenylsulfanyl)phenyl (electron-withdrawing nitro and sulfur-containing groups) Anticancer, antimicrobial (predicted) Enhanced electrophilicity due to nitro group; sulfur substituents may improve membrane permeability .
(Z)-5-(4-Nitrobenzylidene)-3-allyl-2-sulfanylidene-1,3-thiazolidin-4-one 4-nitrobenzylidene, allyl at N3 Crystallography studies Exhibits planar geometry with strong intramolecular hydrogen bonding; nitro group stabilizes the conjugated system .
(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 3,4-dimethoxyphenyl (electron-donating groups) Antifungal Methoxy groups enhance solubility but reduce electrophilicity compared to nitro analogs .
(5Z)-5-(Azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one Azulene (nonpolar polycyclic substituent) Electrochemical activity Azulene imparts redox-active properties; used in sensor applications .
(5Z)-3-Cyclopentyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 3,4,5-trimethoxyphenyl, cyclopentyl at N3 Anticancer (reported in analogs) Trimethoxy groups enhance DNA intercalation potential; cyclopentyl improves lipophilicity .
(5Z)-5-[(2-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 2-methoxyphenyl Antimicrobial Ortho-methoxy group reduces steric hindrance, favoring enzyme binding .

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